molecular formula C14H17F2NO4 B3149264 Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- CAS No. 669057-06-1

Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro-

Cat. No.: B3149264
CAS No.: 669057-06-1
M. Wt: 301.29 g/mol
InChI Key: CZBNUDVCRKSYDG-UHFFFAOYSA-N
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Description

Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions on the phenyl ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain consistency and quality. The reaction mixture is typically subjected to multiple purification steps, including extraction, crystallization, and drying, to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- involves its interaction with specific molecular targets and pathways. The Boc protecting group helps in stabilizing the molecule and preventing unwanted side reactions during synthesis. The fluorine atoms enhance the compound’s reactivity and selectivity by influencing the electronic properties of the phenyl ring. These modifications allow the compound to participate in various biochemical and chemical processes with high efficiency .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
  • N-[(1,1-dimethylethoxy)carbonyl]-4-iodo-phenylalanine
  • N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-phenylalanine

Uniqueness

Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable tool in research and industrial applications where specific reactivity and selectivity are required .

Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBNUDVCRKSYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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